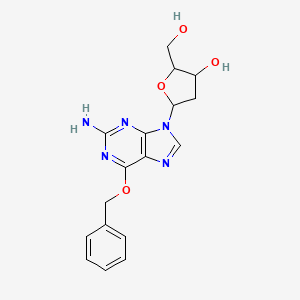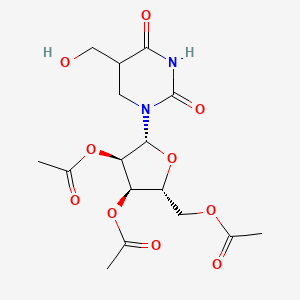![molecular formula C50H54Fe3N2P2 B12325279 1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12325279.png)
1,1'-Bis{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene is a complex organometallic compound It features a ferrocene backbone with phosphino and dimethylaminoethyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multi-step organic synthesis techniques. The process may include:
Formation of the ferrocene backbone: This can be achieved through the reaction of cyclopentadienyl anions with iron(II) salts.
Introduction of phosphino groups: This step might involve the reaction of the ferrocene derivative with chlorophosphines under controlled conditions.
Attachment of dimethylaminoethyl groups: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds are less common due to the intricate and sensitive nature of the synthesis. advancements in automated synthesis and purification techniques may facilitate larger-scale production in the future.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene can undergo various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ions.
Reduction: Reduction reactions can revert ferrocenium ions back to ferrocene.
Substitution: The phosphino and dimethylaminoethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as ferric chloride or ceric ammonium nitrate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: Organometallic compounds are explored for their potential in drug design, particularly in targeting specific biological pathways.
Biochemical Research: The compound can be used as a probe to study biochemical processes involving metal ions.
Industry
Sensors: Its redox properties make it suitable for use in electrochemical sensors.
Electronics: The compound’s electronic characteristics can be harnessed in the development of advanced electronic devices.
Mecanismo De Acción
The mechanism of action of 1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene involves its interaction with molecular targets through its ferrocene core and functional groups. The ferrocene core can undergo redox reactions, while the phosphino and dimethylaminoethyl groups can participate in coordination and binding interactions with various substrates.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: A widely studied ligand in catalysis.
1,1’-Bis{(S)-{(SP)-2-[®-1-(dimethylamino)ethyl]ferrocenyl}methylphosphino}ferrocene: A similar compound with a methyl group instead of a phenyl group.
Propiedades
Fórmula molecular |
C50H54Fe3N2P2 |
|---|---|
Peso molecular |
912.5 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/2C20H22NP.2C5H5.3Fe/c2*1-16(21(2)3)19-14-9-15-20(19)22(18-12-7-8-13-18)17-10-5-4-6-11-17;2*1-2-4-5-3-1;;;/h2*4-16H,1-3H3;2*1-5H;;;/q2*-2;2*-1;3*+2 |
Clave InChI |
HZMMBYQKINSWIT-UHFFFAOYSA-N |
SMILES canónico |
CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.CC([C-]1C=CC=C1P([C-]2C=CC=C2)C3=CC=CC=C3)N(C)C.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Fe+2].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


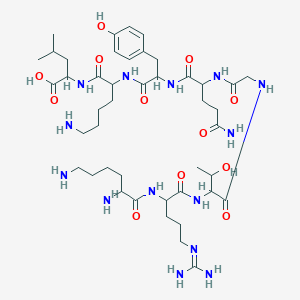
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
![2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane](/img/structure/B12325218.png)
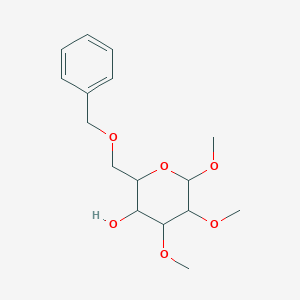
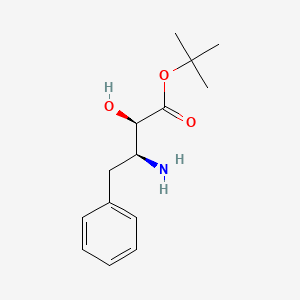
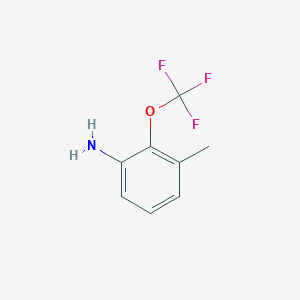
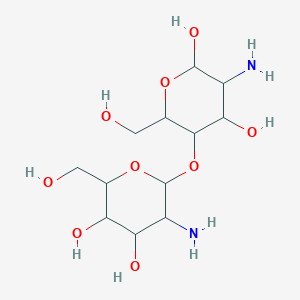
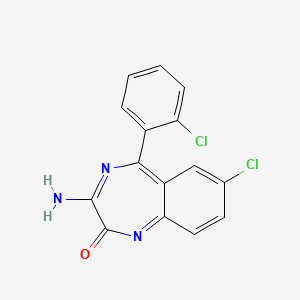
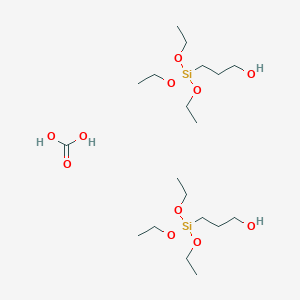
![11-Ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B12325259.png)
![2-Propenoic acid,3-[4-[(4-bromophenyl)thio]-3-nitrophenyl]-](/img/structure/B12325262.png)
